molecular formula C17H37ClN2O B1595478 Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride CAS No. 71732-95-1

Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride

Cat. No. B1595478
CAS RN: 71732-95-1
M. Wt: 320.9 g/mol
InChI Key: PNPHLADFCMUXHQ-UHFFFAOYSA-N
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Description

“Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride” is a chemical compound with the CAS Number: 3179-80-4. Its molecular weight is 284.49 and it is commonly known as N-[3-(dimethylamino)propyl]dodecanamide .


Molecular Structure Analysis

The molecular formula of “Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride” is C17H36N2O . The InChI Code is 1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3/h4-16H2,1-3H3,(H,18,20) .

Safety And Hazards

“Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride” is classified under the GHS07 category . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]dodecanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O.ClH/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3;/h4-16H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPHLADFCMUXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221955
Record name Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride

CAS RN

71732-95-1
Record name Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071732951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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